molecular formula C12H15NO2 B15309811 3-Benzylpyrrolidine-3-carboxylic acid

3-Benzylpyrrolidine-3-carboxylic acid

Katalognummer: B15309811
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: FMKXTSWVXJUTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylpyrrolidine-3-carboxylic acid: is an organic compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a benzyl group at the third position and a carboxylic acid group at the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by reduction and cyclization steps . This method allows for the enantioselective synthesis of the compound with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with appropriate ligands under controlled conditions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine-3-carboxylic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring but different substituents.

    Pyrrolidine-2,5-dione: Contains a similar ring structure but with different functional groups.

Uniqueness: 3-Benzylpyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

3-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-11(15)12(6-7-13-9-12)8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)

InChI-Schlüssel

FMKXTSWVXJUTBQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1(CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.